Cas no 402503-13-3 (Benzofuran-2-boronic acid, pinacol ester)

Benzofuran-2-boronic acid, pinacol ester structure
402503-13-3 structure
Product Name:Benzofuran-2-boronic acid, pinacol ester
CAS 번호:402503-13-3
MF:C14H17BO3
메가와트:244.093984365463
MDL:MFCD11870258
CID:828984
PubChem ID:11368533
Update Time:2025-04-19

Benzofuran-2-boronic acid, pinacol ester 화학적 및 물리적 성질

이름 및 식별자

    • 2-(Benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • Benzofuran-2-boronic acid pinacol ester
    • Benzofuran-2-boronic acid, pinacol ester
    • 2-(1-benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • AMTB634
    • GVWNFCUCNAWDNO-UHFFFAOYSA-N
    • 1,3,2-Dioxaborolane, 2-(2-benzofuranyl)-4,4,5,5-tetramethyl-
    • Benzofuran-2-boronic acid,pinacol ester
    • benzo[b]furan-2-boron
    • 402503-13-3
    • AKOS016000704
    • 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran
    • AS-2632
    • 2-Benzofuran-2-boronic acid pinacol ester
    • DTXSID30463785
    • EN300-705935
    • Z1742195735
    • CS-0091643
    • 2-Benzofuranboronic Acid Pinacol Ester
    • MFCD11870258
    • BENZOFURAN-2-YLBORONIC ACID PINACOL ESTER
    • SY286273
    • DA-06122
    • SCHEMBL824095
    • MDL: MFCD11870258
    • 인치: 1S/C14H17BO3/c1-13(2)14(3,4)18-15(17-13)12-9-10-7-5-6-8-11(10)16-12/h5-9H,1-4H3
    • InChIKey: GVWNFCUCNAWDNO-UHFFFAOYSA-N
    • 미소: O1B(C2=CC3C=CC=CC=3O2)OC(C)(C)C1(C)C

계산된 속성

  • 정밀분자량: 244.1270746g/mol
  • 동위원소 질량: 244.1270746g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 18
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 313
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 31.6

실험적 성질

  • 색과 성상: NA
  • 밀도: 1.1±0.1 g/cm3
  • 비등점: 340.0±15.0 °C at 760 mmHg

Benzofuran-2-boronic acid, pinacol ester 보안 정보

Benzofuran-2-boronic acid, pinacol ester 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
Alichem
A019094344-5g
2-(Benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
402503-13-3 95%
5g
$437.58 2023-09-02
Chemenu
CM134440-1g
2-(Benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
402503-13-3 98%
1g
$57 2021-08-05
Chemenu
CM134440-5g
2-(Benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
402503-13-3 98%
5g
$197 2021-08-05
TRC
B207713-100mg
Benzofuran-2-boronic acid, pinacol ester
402503-13-3
100mg
$ 64.00 2023-04-19
TRC
B207713-250mg
Benzofuran-2-boronic acid, pinacol ester
402503-13-3
250mg
$ 69.00 2023-04-19
TRC
B207713-500mg
Benzofuran-2-boronic acid, pinacol ester
402503-13-3
500mg
$ 92.00 2023-04-19
TRC
B207713-1g
Benzofuran-2-boronic acid, pinacol ester
402503-13-3
1g
$ 105.00 2022-06-07
Ambeed
A320167-250mg
2-(Benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
402503-13-3 98%
250mg
$16.0 2025-03-01
Ambeed
A320167-1g
2-(Benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
402503-13-3 98%
1g
$26.0 2025-03-01
Ambeed
A320167-5g
2-(Benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
402503-13-3 98%
5g
$77.0 2025-03-01

Benzofuran-2-boronic acid, pinacol ester 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Butyllithium Catalysts: (SP-4-3)-Chloro[[2-(dicyclohexylphosphino-κP)phenyl][2-[(dimethylamino-κN)methyl… Solvents: Mesitylene ,  Hexane ;  rt; 4 h, 150 °C
참조
Fluorine-controlled C-H borylation of arenes catalyzed by a PSiN-pincer platinum complex
Takaya, Jun; et al, Chemical Communications (Cambridge, 2015, 51(100), 17662-17665

합성 방법 2

반응 조건
1.1 Catalysts: [1,3-Bis(η2-ethenyl)-1,1,3,3-tetramethyldisiloxane](1,3-dicyclohexyl-1,3-dihydro… Solvents: Heptane ;  20 h, 100 °C
참조
C-H borylation by platinum catalysis
Furukawa, Takayuki; et al, Bulletin of the Chemical Society of Japan, 2017, 90(3), 332-342

합성 방법 3

반응 조건
1.1 Catalysts: [2,2′-Bipyridine]-5,5′-dicarboxaldehyde, polymer with 5′-[4-amino-3,5-bis(1-meth… Solvents: Heptane ;  24 h, 100 °C; 100 °C → rt; 5 min
참조
Control Interlayer Stacking and Chemical Stability of Two-Dimensional Covalent Organic Frameworks via Steric Tuning
Wu, Xiaowei ; et al, Journal of the American Chemical Society, 2018, 140(47), 16124-16133

합성 방법 4

반응 조건
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  2,2′-Bis(2-oxazoline) Solvents: Tetrahydrofuran ;  rt
1.2 Solvents: Tetrahydrofuran ;  5 h, rt
참조
C-H Borylation Catalysts that Distinguish Between Similarly Sized Substituents Like Fluorine and Hydrogen
Miller, Susanne L.; et al, Organic Letters, 2019, 21(16), 6388-6392

합성 방법 5

반응 조건
1.1 Catalysts: Iridium(1+), (2,2′-bipyridine-κN1,κN1′)[(1,2,5,6-η)-1,5-cyclooctadiene]- (mesoporous organosilica supported) Solvents: Cyclohexane ;  12 h, 80 °C
참조
Iridium-bipyridine periodic mesoporous organosilica catalyzed direct C-H borylation using a pinacolborane
Maegawa, Yoshifumi; et al, Dalton Transactions, 2015, 44(29), 13007-13016

Benzofuran-2-boronic acid, pinacol ester Raw materials

Benzofuran-2-boronic acid, pinacol ester Preparation Products

추천 공급업체
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Essenoi Fine Chemical Co., Limited
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Handan Zechi Trading Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Amadis Chemical Company Limited